3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane
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Overview
Description
3,3-Diethyl-9-methyl-1,5-dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with diols under acidic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecane
Uniqueness
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions and properties are required .
Properties
CAS No. |
22454-95-1 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3,3-diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-4-13(5-2)10-15-14(16-11-13)8-6-12(3)7-9-14/h12H,4-11H2,1-3H3 |
InChI Key |
SIVKADKAIOIGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2(CCC(CC2)C)OC1)CC |
Origin of Product |
United States |
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